7-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
The compound 7-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that features a quinazolinone core fused with a dioxolo ring, a piperazine ring substituted with a pyrimidine group, and a propyl chain with a ketone and a thioketone group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step organic synthesis. The general synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via cyclization reactions involving appropriate diol precursors.
Attachment of the Piperazine Ring: The piperazine ring, substituted with a pyrimidine group, can be synthesized separately and then attached to the quinazolinone core through nucleophilic substitution reactions.
Formation of the Propyl Chain with Ketone and Thioketone Groups: The propyl chain can be introduced through alkylation reactions, followed by oxidation to form the ketone and thioketone functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone and thioketone groups, converting them to alcohols or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Introduction of various functional groups on the piperazine or pyrimidine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential interactions with biological macromolecules can be studied. It may serve as a probe for understanding enzyme mechanisms or as a ligand for receptor studies.
Medicine
In medicinal chemistry, the compound’s potential therapeutic properties can be explored. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 7-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. The compound may also influence signaling pathways within cells, affecting processes such as cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-phenylquinazolin-4(3H)-one, which exhibit various biological activities.
Piperazine Derivatives: Compounds like 1-(4-bromophenyl)piperazine, known for their psychoactive properties.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil, used in cancer treatment.
Uniqueness
The uniqueness of 7-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its multi-functional structure, combining features of quinazolinone, piperazine, and pyrimidine derivatives. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4S/c27-17(24-6-8-25(9-7-24)19-21-3-1-4-22-19)2-5-26-18(28)13-10-15-16(30-12-29-15)11-14(13)23-20(26)31/h1,3-4,10-11H,2,5-9,12H2,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBNVANEMTWRNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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